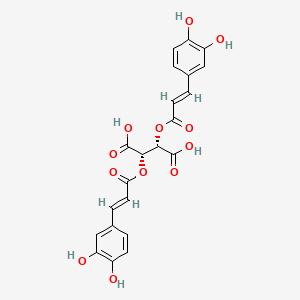

D-Chicoric acid

Description

Structure

3D Structure

Properties

CAS No. |

52248-48-3 |

|---|---|

Molecular Formula |

C22H18O12 |

Molecular Weight |

474.4 g/mol |

IUPAC Name |

(2S,3S)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid |

InChI |

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m0/s1 |

InChI Key |

YDDGKXBLOXEEMN-QFZCZCNSSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H](C(=O)O)[C@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |

Other CAS No. |

70831-56-0 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Occurrence and Natural Distribution of D Chicoric Acid

Phytogeographical Distribution of D-Chicoric Acid-Rich Botanical Sources

Chicoric acid's natural sources span across various botanical classifications, including angiosperms, pteridophytes, and aquatic flora.

Prevalence in Angiospermae

Angiosperms represent a significant group of plants where chicoric acid is commonly found, particularly within dicotyledonous species nih.govfrontiersin.org.

The Asteraceae family is a primary source of chicoric acid, with several well-known species exhibiting notable concentrations.

Cichorium intybus L. (Chicory): Chicoric acid is a key component in chicory, where it is often used as an index for quality evaluation frontiersin.orgnih.govphytopharmajournal.commdpi.com. While present in both aerial parts and roots, chicoric acid levels are considerably higher in the aerial parts compared to the roots frontiersin.orgnih.gov. Studies indicate that chicoric acid content can vary based on geographical origin and specific plant sections frontiersin.orgnih.gov.

Taraxacum officinale (Dandelion): Dandelion leaves are a rich source of chicoric acid, which is considered one of its main constituents impactfactor.orgeuropa.eufarmaciajournal.commdpi.comdergipark.org.tr. Studies have reported significant concentrations, with some indicating that dandelion leaves biosynthesize approximately twice the amount of chicoric acid found in E. purpurea europa.eu. For example, dandelion leaves have been shown to contain up to 3.1 g/100g dry weight of chicoric acid impactfactor.orgeuropa.eu.

The Lamiaceae family also harbors species containing chicoric acid.

Ocimum basilicum L. (Basil): Basil leaves are known to contain chicoric acid, often alongside rosmarinic acid, with both being major phenolic compounds researchgate.netnih.govwikipedia.org. Reported concentrations in dried samples range from 0.09 to 0.16 mg/g frontiersin.orgnih.gov, while fresh weight measurements can be as high as 88.5 mg/100g researchgate.netnih.gov.

Melissa officinalis (Lemon Balm): While less detailed data is available compared to basil, lemon balm is also cited as a source of chicoric acid nih.gov.

Chicoric acid has been identified in various other angiosperm families, including Rosaceae, Alismataceae, and Cucurbitaceae nih.govfrontiersin.org. Examples include:

Cucurbita pepo L. (Pumpkin): This species has been reported to contain chicoric acid frontiersin.orgnih.gov.

Arachis hypogaea L. (Peanut): Chicoric acid has been detected in peanut plants nih.govmdpi.com.

Lantana camara and Lippia species are also noted as sources nih.gov.

Identification in Pteridophyta (e.g., Equisetum arvense L.)

Chicoric acid is also present in Pteridophyta, commonly known as ferns and horsetails.

Equisetum arvense L. (Field Horsetail): Chicoric acid, specifically in the form of dicaffeoyltartaric acid isomers, has been identified as a main constituent in Equisetum arvense dergipark.org.trjst.go.jpmdpi.com. Meso-chicoric acid has been isolated from its sprouts and gametophytes mdpi.comjst.go.jp. While traces of caffeic acid derivatives have been detected in other Equisetum species like E. palustre, they are most notably present in E. arvense dergipark.org.tr.

Presence in Aquatic Flora (e.g., Seagrasses)

Marine plants, particularly seagrasses, are emerging as significant sources of chicoric acid.

Posidonia oceanica : This Mediterranean seagrass is a notable source, with chicoric acid constituting a substantial portion, often 80-89%, of its total phenolic content nih.govmdpi.com. High concentrations have been reported, with some studies identifying it as the main phenolic compound in leaf extracts, reaching tens of thousands of micrograms per gram of dry weight mdpi.com.

Cymodocea nodosa and Zostera marina : These seagrass species have also been identified as containing chicoric acid nih.gov.

Data Tables

Table 1: Major Botanical Sources of Chicoric Acid

| Plant Name | Family | Primary Plant Part(s) Studied | Reported Chicoric Acid Presence/Content (Approximate) | Notes |

| Cichorium intybus L. | Asteraceae | Aerial parts, Roots | Important quality index; higher in aerial parts; roots contain ~1/3.5 of aerial parts | Found in chicory; content varies by region and plant part. |

| Echinacea purpurea L. Moench | Asteraceae | Aerial parts, Leaves, Flowers, Stems, Roots | Major source; 1-5% in aerial parts, higher in leaves (up to 44.7%); flowers ~23.6% | Primary material for extraction; content varies significantly by part and growth stage. |

| Taraxacum officinale | Asteraceae | Leaves | Main constituent; leaves are a rich source; reported up to 3.1 g/100g DW | Leaves are a primary source, with concentrations noted to be higher than in E. purpurea. |

| Ocimum basilicum L. | Lamiaceae | Leaves | 0.09-0.16 mg/g DW; 88.5 mg/100g FW | A major component along with rosmarinic acid; content can vary between cultivars. |

| Equisetum arvense L. | Equisetaceae | Sprouts, Gametophytes, Aerial parts | Main constituent (dicaffeoyltartaric acid isomers); presence confirmed | Meso-chicoric acid identified in sprouts and gametophytes; main constituents alongside quercetin. |

| Posidonia oceanica | Potamogetonaceae (Seagrass) | Leaves | 80-89% of total phenolics; high concentrations (e.g., 70,590 μg g−1 DW) | A significant source, representing the major component of phenolic compounds in its extracts. |

| Cymodocea nodosa | Seagrass | Various | Contains chicoric acid | Identified as a source of chicoric acid. |

| Zostera marina | Seagrass | Leaves | Contains chicoric acid | Identified as a source of chicoric acid. |

| Cucurbita pepo L. | Cucurbitaceae | Various | Detected | Mentioned as a plant containing chicoric acid. |

| Melissa officinalis | Lamiaceae | Various | Presence noted | Cited as a source of chicoric acid. |

Table 2: Chicoric Acid Content in Specific Plant Parts (Selected Examples)

| Plant Species | Plant Part(s) | Reported Chicoric Acid Content | Reference(s) |

| Echinacea purpurea | Leaves | 44.7% (dry weight) | frontiersin.org |

| Echinacea purpurea | Flowers | 23.6% (dry weight) | frontiersin.org |

| Echinacea purpurea | Stems | 9.7% (dry weight) | frontiersin.org |

| Taraxacum officinale | Leaves | 3.1 g/100g DW | impactfactor.orgeuropa.eu |

| Cichorium intybus | Aerial parts | Higher than roots; levels vary by region | frontiersin.orgnih.gov |

| Cichorium intybus | Roots | Lower than aerial parts (approx. 1/3.5) | nih.gov |

| Ocimum basilicum | Leaves | 88.5 mg/100g fresh weight | researchgate.netnih.gov |

| Posidonia oceanica | Leaves | 70,590 μg g−1 DW; 80-89% of total phenolics | mdpi.com |

| Equisetum arvense | Aerial parts | Main constituents (dicaffeoyltartaric acid isomers) | dergipark.org.trjst.go.jp |

Factors Influencing D-Chicoric Acid Content in Plants

The accumulation of D-chicoric acid within plants is a complex process influenced by several interconnected factors. Understanding these variables is crucial for optimizing its production and extraction from natural sources.

Genotypic and Phenotypic Variations

Genetic factors play a significant role in determining the D-chicoric acid content of a plant. Different species, and even different cultivars or genotypes within a species, can exhibit substantial variations in their capacity to synthesize and accumulate this compound plos.orgplos.org. For example, research into Echinacea species has highlighted that genetic differences can lead to varying levels of D-chicoric acid. Furthermore, phenotypic plasticity allows plants to adapt their metabolic profiles in response to environmental cues, which can also indirectly influence D-chicoric acid levels plos.orgplos.org. Studies investigating the biosynthesis pathway have identified key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and shikimate O-hydroxycinnamoyl transferase (HCT), whose expression and activity are under genetic control and can vary between genotypes plos.orgplos.orgresearchgate.net.

Environmental and Cultivation Conditions

Environmental conditions and cultivation practices are critical determinants of D-chicoric acid accumulation. Factors such as altitude, light cycles, temperature, and soil conditions can significantly impact the biosynthesis and concentration of secondary metabolites, including D-chicoric acid nih.govplos.orgplos.org. While specific data on the direct impact of altitude on D-chicoric acid content is limited in the provided search results, general research on plant secondary metabolism suggests that environmental stresses can trigger increased production of phenolic compounds as a defense mechanism plos.orgplos.org. Studies have also indicated that light intensity and photoperiod can influence the phenylpropanoid pathway, which is fundamental to D-chicoric acid synthesis plos.orgplos.orgresearchgate.netfrontiersin.org. For instance, research on Echinacea purpurea hairy root cultures has shown that elicitors, which can mimic environmental stresses, can upregulate genes involved in D-chicoric acid biosynthesis, leading to increased production plos.orgplos.org.

Developmental Stages and Plant Parts

The developmental stage of a plant and the specific plant part analyzed are significant factors influencing D-chicoric acid content nih.govusda.govresearchgate.net. As plants mature, their metabolic activities change, leading to shifts in the production and accumulation of various compounds. For Echinacea purpurea, D-chicoric acid levels have been observed to maximize during the flowering stage, indicating this period as optimal for harvest nih.gov. Research has quantified D-chicoric acid content in different parts of Echinacea purpurea, with leaves and flowers generally showing higher concentrations than stems nih.gov.

A comparative study of fresh basil leaves and dried basil flakes found that fresh basil leaves contained higher concentrations of D-chicoric acid than dried flakes. While Echinacea purpurea extracts and capsules generally exhibited higher concentrations than fresh basil, basil remains an accessible source usda.gov.

Data Table: D-Chicoric Acid Content in Selected Plant Parts

| Plant Species | Plant Part | D-Chicoric Acid Content (mg/g DW) | Notes | Reference |

| Echinacea purpurea | Stems | 9.7 | Reported in 2-year-old plants | nih.gov |

| Echinacea purpurea | Leaves | 44.7 | Reported in 2-year-old plants | nih.gov |

| Echinacea purpurea | Flowers | 23.6 | Reported in 2-year-old plants; maximized during flowering | nih.gov |

| Echinacea purpurea HRs | - | 5.95 | Control (untreated hairy roots) | plos.orgplos.org |

| Echinacea purpurea HRs | - | 15.52 | Treated with 5% CE on day 24 (48h post-treatment) | plos.orgplos.org |

| Echinacea purpurea HRs | - | 13.5 | Treated with 2.5% CF on day 26 (48h post-treatment) | plos.orgplos.org |

| Ruppia cirrhosa | Leaves | 11.1–12.7 | Range reported for young leaves | mdpi.com |

| Ruppia maritima | Leaves | Up to 30.2 ± 4.3 | Comparable to Echinacea purpurea | mdpi.com |

| Cymodocea nodosa | Leaves | 8.13–27.4 | Range reported | mdpi.com |

| Syringodium filiforme | Leaves | 0.94–5.26 | Range reported | mdpi.com |

| Fresh Basil Leaves | Leaves | Higher than dried basil flakes | Comparative data | usda.gov |

| Dried Basil Flakes | Flakes | Lower than fresh basil leaves | Comparative data | usda.gov |

Note: DW refers to Dry Weight. HRs = Hairy Roots, CE = Cell Extract, CF = Culture Filtrate.

Compound Name List

D-Chicoric acid

Caffeic acid

Tartaric acid

L-chicoric acid

Meso-chicoric acid

Dicaffeoyltartaric acid

Biosynthesis and Biogenesis of D Chicoric Acid

Elucidation of the Biosynthetic Pathway

The formation of D-chicoric acid is a multi-step process that originates from the shikimate/phenylpropanoid pathway, leading to the creation of essential precursors. frontiersin.orgmdpi.com This intricate synthesis involves a series of enzymatic reactions and intermediate compounds, culminating in the final structure of D-chicoric acid. frontiersin.orgmdpi.com

Role of the Shikimate/Phenylpropanoid Pathway

The biosynthesis of D-chicoric acid is fundamentally rooted in the shikimate and phenylpropanoid pathways, which are central to the production of a wide array of plant secondary metabolites. frontiersin.orgmdpi.com The shikimate pathway provides the aromatic amino acid phenylalanine, which serves as the initial substrate for the phenylpropanoid pathway. mdpi.comfrontiersin.org Through a sequence of enzymatic steps, phenylalanine is converted into various hydroxycinnamic acids, which are the foundational building blocks for D-chicoric acid. mdpi.complos.org

The phenylpropanoid pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.complos.org Subsequent hydroxylation and activation steps yield key intermediates that are channeled towards the synthesis of D-chicoric acid and other related phenolic compounds. mdpi.complos.org

Enzymatic Steps and Intermediates (e.g., caffeoyl CoA, caftaric acid, chlorogenic acid)

The biosynthesis of D-chicoric acid proceeds through several critical enzymatic reactions and the formation of key intermediate molecules. frontiersin.orgmdpi.com Following the initial steps of the phenylpropanoid pathway, p-coumaric acid is converted to caffeic acid by p-coumarate-3-hydroxylase (C3H). mdpi.com The enzyme 4-(hydroxyl) cinnamoyl CoA ligase (4CL) then catalyzes the formation of p-coumaroyl CoA and caffeoyl CoA from their respective acid precursors. mdpi.com

Caffeoyl-CoA serves as a crucial branching point. frontiersin.orgresearchgate.net In the cytosol, two distinct BAHD acyltransferases, hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), utilize caffeoyl-CoA to produce caftaric acid and chlorogenic acid, respectively. frontiersin.orgmdpi.comresearchgate.net These two intermediates are then transported from the cytosol into the vacuole. frontiersin.orgresearchgate.net Inside the vacuole, a specialized enzyme, chicoric acid synthase (CAS), facilitates the final step. frontiersin.orgmdpi.com CAS, a serine carboxypeptidase-like (SCPL) acyltransferase, uniquely uses chlorogenic acid as the acyl donor and caftaric acid as the acyl acceptor to synthesize D-chicoric acid. researchgate.netnih.gov

Key Enzymes Involved (e.g., EpHCT, EpHTT, EpHQT, EpCAS)

Several key enzymes have been identified and characterized in the biosynthesis of D-chicoric acid, particularly in Echinacea purpurea. frontiersin.orgresearchgate.net These enzymes play pivotal roles in catalyzing the specific reactions that lead to the formation of this compound.

EpHCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase): This enzyme is involved in the broader phenylpropanoid pathway, catalyzing the transfer of a hydroxycinnamoyl group to shikimic acid or quinic acid. researchgate.net

EpHTT (Hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase): A BAHD acyltransferase, EpHTT specifically catalyzes the synthesis of caftaric acid from caffeoyl-CoA and tartaric acid in the cytosol. frontiersin.orgmdpi.comresearchgate.net

EpHQT (Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase): Another cytosolic BAHD acyltransferase, EpHQT is responsible for the production of chlorogenic acid from caffeoyl-CoA and quinic acid. frontiersin.orgmdpi.comresearchgate.net

EpCAS (Chicoric Acid Synthase): This unique vacuolar serine carboxypeptidase-like (SCPL) acyltransferase catalyzes the final step in D-chicoric acid biosynthesis. It transfers the caffeoyl group from chlorogenic acid to caftaric acid. frontiersin.orgresearchgate.netnih.gov

The coordinated action of these enzymes in different subcellular compartments ensures the efficient production of D-chicoric acid. researchgate.net

Genetic and Molecular Regulation of D-Chicoric Acid Biosynthesis

The production of D-chicoric acid is tightly controlled at the genetic and molecular level, involving transcriptional regulation by specific factors and the influence of external signaling molecules known as elicitors. nih.govnih.gov

Transcriptional Regulation (e.g., MYB transcription factors like EpMYB2)

Transcription factors are key regulators of gene expression, and they play a crucial role in controlling the biosynthesis of secondary metabolites, including D-chicoric acid. The MYB family of transcription factors is one of the largest in plants and is known to be involved in regulating various biological processes. mdpi.com

In Echinacea purpurea, the R2R3-type MYB transcription factor, EpMYB2 , has been identified as a positive regulator of D-chicoric acid biosynthesis. nih.govresearchgate.net Research has shown that EpMYB2 can directly activate the genes responsible for the biosynthesis of chicoric acid. nih.gov Furthermore, it also positively influences the expression of genes in the upstream shikimate pathway, ensuring a steady supply of precursors. nih.govresearchgate.net The expression of EpMYB2 itself is activated by another transcription factor, EpMYC2, which binds to a specific site in the EpMYB2 promoter. nih.gov This hierarchical regulation highlights the complexity of the control mechanisms governing D-chicoric acid production.

Influence of Elicitors (e.g., methyl jasmonate) on Biosynthesis

Elicitors are signaling molecules that can induce or enhance the production of secondary metabolites in plants, often as part of a defense response. nih.govhortherbpublisher.comMethyl jasmonate (MeJA) , a well-known plant hormone and elicitor, has been shown to significantly influence the biosynthesis of D-chicoric acid. nih.govnih.gov

Studies on Echinacea purpurea have demonstrated that treatment with MeJA leads to an increased accumulation of D-chicoric acid. hortherbpublisher.commdpi.com This increase is associated with the upregulation of genes involved in the chicoric acid biosynthetic pathway. nih.govresearchgate.net The EpMYC2-EpMYB2 regulatory module is involved in the MeJA-induced biosynthesis of chicoric acid, linking the jasmonate signaling pathway directly to the production of this compound. nih.govresearchgate.net The application of MeJA has been shown to enhance the expression of key enzyme genes such as PAL, C4H, 4CL, and C3H. mdpi.comnih.gov For instance, in cell suspension cultures of E. purpurea, MeJA treatment significantly boosted the transcription of these genes, with C3H showing a particularly strong and sustained induction, suggesting its crucial role in MeJA-stimulated chicoric acid production. mdpi.com

Comparative Biosynthesis of Chicoric Acid Stereoisomers (L-, D-, and meso-forms)

Chicoric acid, a prominent dicaffeoyltartaric acid, exists in three distinct stereoisomeric forms due to the presence of two chiral carbons in its tartaric acid core: L-chicoric acid, D-chicoric acid, and the achiral meso-form. nih.govfrontiersin.org While these isomers share the same molecular formula (C₂₂H₁₈O₁₂), their spatial arrangement dictates their biological origin and, potentially, their function. nih.govfrontiersin.org The biosynthesis of these forms, particularly the L-isomer, is intricately linked to the general phenylpropanoid pathway, a fundamental process in plant secondary metabolism. However, significant differences and knowledge gaps exist regarding the specific enzymatic routes that lead to each stereoisomer.

The foundational steps for chicoric acid synthesis begin with the phenylpropanoid pathway. researchgate.net This pathway converts the amino acid phenylalanine into various phenolic compounds. Key enzymes essential for producing the necessary precursors for chicoric acid include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and p-coumarate 3-hydroxylase (C3H). researchgate.netmdpi.complos.org These enzymes work in sequence to produce caffeoyl-CoA, the activated hydroxycinnamic acid that serves as a primary building block for chicoric acid. mdpi.com From this common precursor, the pathways diverge to form the different stereoisomers.

Biosynthesis of L-Chicoric Acid

L-chicoric acid is the most abundant and well-studied natural form, found in a majority of plants known to produce this compound, such as Echinacea purpurea. nih.govfrontiersin.org Its biosynthetic pathway has been recently elucidated, revealing a complex, multi-compartmentalized process. nih.govresearchgate.net

Formation of Precursors in the Cytosol : The biosynthesis initiates in the cytosol. The enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) first synthesizes caffeoyl-shikimate from caffeoyl-CoA. nih.govresearchgate.net Subsequently, two distinct BAHD acyltransferases, EpHQT (hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase) and EpHTT (hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase), catalyze the formation of two key intermediates: chlorogenic acid and caftaric acid, respectively. nih.govresearchgate.netmdpi.com

Final Assembly in the Vacuole : These two intermediates, chlorogenic acid (the acyl donor) and caftaric acid (the acyl acceptor), are transported into the vacuole. mdpi.com Here, a unique serine carboxypeptidase-like (SCPL) acyltransferase, named chicoric acid synthase (CAS), catalyzes the final transesterification reaction to produce L-chicoric acid. researchgate.netresearchgate.net This final step is unusual, as SCPL acyltransferases typically use sugar esters as acyl donors, highlighting a specialized evolutionary path for L-chicoric acid synthesis in Echinacea. researchgate.net

Biosynthesis of D-Chicoric Acid

The natural occurrence and biosynthetic pathway of D-chicoric acid are significantly less clear. While it has been chemically synthesized for research purposes by reacting caffeic acid derivatives with L-tartaric acid, its presence in nature is sparsely documented, with reports of its isolation from chicory (Cichorium intybus). nih.govfrontiersin.orgacs.org There is currently no published research detailing the specific enzymes or genetic pathways responsible for the biosynthesis of D-chicoric acid in plants. Its formation would theoretically require the enzymatic utilization of D-tartaric acid as a substrate, a process that has not yet been characterized for this compound.

Biosynthesis of meso-Chicoric Acid

The existence of meso-chicoric acid as a natural product is a subject of ongoing scientific discussion. It has been reported in plants such as horsetail (B1181666) (Equisetum arvense) and iceberg lettuce. nih.govfrontiersin.org However, some research suggests that the detection of meso-chicoric acid in plant extracts may be an artifact of the extraction and purification process. nih.govfrontiersin.org Specifically, studies have shown that L-chicoric acid can isomerize into the meso-form at room temperature in methanol (B129727) extracts. nih.govfrontiersin.org

Despite this ambiguity, some efforts have been made to identify enzymes involved in its potential biosynthesis. frontiersin.orgresearchgate.net Research has investigated the role of hydroxycinnamoyltransferases in its formation. frontiersin.orgresearchgate.net The fact that other meso-tartaric acid conjugates, such as p-coumaroyl-meso-tartaric acid, have been identified in plants like spinach suggests that the natural enzymatic conjugation to meso-tartaric acid is possible, but it has yet to be definitively confirmed that the compound is formed in vivo before extraction. nih.govfrontiersin.org

Detailed Research Findings

Recent breakthroughs, particularly in Echinacea purpurea, have illuminated the intricate steps of L-chicoric acid biosynthesis. The identification of chicoric acid synthase (CAS) as a vacuolar SCPL enzyme that uses chlorogenic acid and caftaric acid as substrates was a significant finding. researchgate.net This discovery demonstrated a novel function for SCPL enzymes and resolved the final step of the pathway. The roles of EpHQT and EpHTT in producing the necessary precursors in the cytosol further clarified the compartmentalization of the synthesis. nih.govresearchgate.net

In contrast, research into the biosynthesis of D- and meso-isomers remains preliminary. The primary challenge is distinguishing between genuine natural products and artifacts of processing. For instance, while L- and D-chicoric acid co-elute under many standard HPLC conditions, meso-chicoric acid can sometimes be separated, eluting just after the L-form. nih.govfrontiersin.org The lack of identified specific enzymes for the D- and meso-forms remains a major gap in the understanding of their biogenesis.

Table 1: Comparative Overview of Chicoric Acid Stereoisomer Biosynthesis

| Feature | L-Chicoric Acid | D-Chicoric Acid | meso-Chicoric Acid |

| Tartaric Acid Core | L-(+)-tartaric acid | D-(-)-tartaric acid | meso-tartaric acid |

| Key Precursors | Caffeoyl-CoA, Caftaric acid, Chlorogenic acid researchgate.netmdpi.com | Caffeoyl-CoA, D-tartaric acid (hypothesized) | Caffeoyl-CoA, meso-tartaric acid (hypothesized) |

| Key Enzymes | PAL, C4H, 4CL, C3H, HCT, EpHQT, EpHTT, Chicoric Acid Synthase (CAS) nih.govmdpi.comresearchgate.net | Not identified | Hydroxycinnamoyltransferases investigated, but specific enzymes not confirmed frontiersin.orgresearchgate.net |

| Cellular Location | Cytosol and Vacuole researchgate.netmdpi.com | Unknown | Unknown |

| Natural Occurrence | Abundant; found in Echinacea purpurea, Cichorium intybus, many ferns. nih.govfrontiersin.org | Rarely reported; identified in Cichorium intybus. frontiersin.org | Debated; reported in Equisetum arvense (horsetail). May be an isomerization artifact. nih.govfrontiersin.org |

| Biosynthesis Status | Pathway elucidated. nih.govresearchgate.net | Pathway unknown. | Pathway unknown; natural formation unconfirmed. frontiersin.org |

Extraction, Isolation, and Purification Methodologies for D Chicoric Acid

Conventional and Advanced Extraction Techniques

The initial step in isolating D-chicoric acid involves its extraction from a plant matrix. The choice of technique and parameters significantly impacts the efficiency and quality of the final extract.

Conventional solvent extraction remains a widely used method for obtaining chicoric acid. The optimization of parameters such as solvent composition, temperature, and the ratio of solvent to solid material is crucial for maximizing extraction yield. Ethanol and methanol (B129727), often in aqueous solutions, are common solvents due to their efficiency in dissolving chicoric acid. google.com

Research on Echinacea purpurea has demonstrated that a hydroalcoholic solution is particularly effective. One study identified an optimal ethanol-to-water ratio of 60:40, an extraction temperature of 60°C, and a solid-to-solvent ratio of 1:8 as ideal for maximizing chicoric acid yield. frontiersin.org Another investigation focusing on E. purpurea flowers determined that reflux extraction with 40% ethanol at a 1:15 solid-to-liquid ratio, performed three times at 70°C for one hour each, was optimal. For the aerial parts of chicory (Cichorium intybus), optimal conditions for methanol reflux extraction were found to be a 70% methanol concentration, a temperature of 60°C, a solid-to-liquid ratio of 1:60 (g/mL), and a reflux duration of one hour.

The following table summarizes key findings on the optimization of solvent extraction for chicoric acid from various plant sources.

| Plant Source | Optimal Solvent | Solid-Liquid Ratio (g/mL) | Temperature (°C) | Duration | Extraction Yield/Purity |

| Echinacea purpurea (roots/shoots) | 60% Ethanol | 1:8 | 60 | Not Specified | Maximized Yield |

| Echinacea purpurea (flowers) | 40% Ethanol | 1:15 | 70 | 3 x 1 hour | ~1.9% Purity in Primary Extract |

| Cichorium intybus (shoots) | 70% Methanol | 1:60 | 60 | 1 hour | 8.808 mg/g |

| Cichorium intybus (aerial parts) | 40-70% Ethanol | 1:3 - 1:20 | Room Temp. | 30 hours | Not Specified |

To enhance extraction efficiency and reduce processing time and solvent consumption, various assisted extraction techniques have been explored.

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, facilitating greater solvent penetration and accelerating the diffusion of target compounds into the solvent. google.com This method has been successfully applied to chicoric acid extraction. For instance, using a 40%-70% ethanol or methanol solution with a solid-to-liquid ratio between 1:3 and 1:10 (G/V), ultrasonic extraction for 40 minutes has been shown to be effective for chicory. google.com The optimization of UAE involves several parameters, including ultrasonic power, frequency, temperature, and extraction time, to maximize yield without causing thermal degradation of the compound. nih.gov

Enzyme-Assisted Extraction (EAE) is a green technology that employs specific enzymes, such as cellulases, pectinases, and hemicellulases, to selectively break down the components of the plant cell wall. This enzymatic hydrolysis increases the permeability of the cell wall, allowing for a more efficient release of intracellular compounds like chicoric acid into the solvent. EAE is performed under mild temperature and pH conditions, which can help preserve the integrity of heat-sensitive molecules. Studies on chicory by-products have shown that combining enzymatic treatments with ultrasound can achieve antioxidant extraction yields comparable to conventional hydroalcoholic methods.

Chicoric acid is highly susceptible to degradation, primarily through enzymatic oxidation and hydrolysis. The primary enzymes responsible for its oxidative degradation in plant extracts are polyphenol oxidases (PPO). Therefore, implementing strategies to prevent this degradation during extraction is critical for preserving the yield and purity of the final product.

Several effective methods have been identified:

Inert Atmosphere : Conducting the extraction process under a nitrogen atmosphere can effectively prevent oxidation by displacing oxygen. google.com One protocol specifies bubbling nitrogen gas through the solvent-plant mixture at a rate of 500 L/hour during extraction. google.com

Addition of Antioxidants : The degradation of chicoric acid can be significantly inhibited by adding antioxidants to the extraction solvent. Ascorbic acid is particularly effective; one study found that adding 50 mM ascorbic acid along with 40% ethanol to aqueous extracts of Echinacea purpurea resulted in a stable concentration of chicoric acid for over four weeks.

Blanching : Pre-treating the plant material by blanching (a brief exposure to boiling water or steam) is a straightforward and effective method to deactivate native enzymes like PPO, thereby preserving chicoric acid and other phenolic compounds during subsequent extraction steps. frontiersin.org

Drying : Proper post-harvest drying of plant material to a moisture content below 10% is also crucial. Techniques such as freeze-drying or blast drying at controlled temperatures (e.g., 40°C) can effectively prevent enzymatic decomposition before extraction begins. google.com

Chromatographic and Other Isolation Strategies

Following crude extraction, various chromatographic techniques are employed to isolate and purify chicoric acid from other co-extracted compounds.

Preparative HPLC is a high-resolution technique used for the large-scale purification of specific compounds from a complex mixture. While analytical HPLC is widely used for the quantification of chicoric acid, preparative HPLC is employed for its isolation to a high degree of purity. frontiersin.org The process involves injecting the concentrated crude extract onto a column packed with a stationary phase.

For a polar compound like chicoric acid, reversed-phase chromatography is typically used. This involves a nonpolar stationary phase, commonly octadecyl-silica (C18), and a polar mobile phase. A gradient elution is often employed, where the mobile phase composition is changed over time to effectively separate compounds with different polarities. A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., formic acid) added to ensure the phenolic acids remain in their protonated form for better retention and peak shape.

In one purification scheme, after initial separation on a macroporous resin, the chicoric acid-rich fraction was dissolved in a methanol solution and further purified on a C-18 silica gel column. google.com Elution with a 50% methanol solution and subsequent recrystallization yielded chicoric acid with a purity of over 90%. google.com

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample onto the stationary phase. A specific and highly efficient form of this method, pH-zone-refining counter-current chromatography, has been successfully applied to the preparative separation of chicoric acid from Echinacea Purpurea.

This technique is particularly well-suited for ionizable compounds like chicoric acid. nih.gov The separation relies on partitioning the analyte between two immiscible liquid phases based on its pKa value. In a typical setup for acidic compounds, a retainer acid (e.g., trifluoroacetic acid, TFA) is added to the organic stationary phase, and a basic eluter (e.g., ammonia) is added to the aqueous mobile phase. nih.gov

In one documented application, a 3.0-gram sample of crude Echinacea extract was separated using a two-phase solvent system of methyl tert-butyl ether-acetonitrile-water (4:1:5, v/v). The stationary organic phase contained 10 mM trifluoroacetic acid, while the aqueous mobile phase contained 10 mM ammonia. This single chromatographic step, performed twice, yielded 563 mg of chicoric acid at an impressive 95.6% purity. This demonstrates that pH-zone-refining CCC is a powerful and efficient method for the large-scale isolation of high-purity chicoric acid.

Membrane Filtration and Purification

Membrane filtration has emerged as a significant technology for the purification of chicoric acid from plant extracts, such as chicory juice. This method offers a simplified process for clarification, which is a crucial step in isolating the compound. By using micro- and ultrafiltration membranes, impurities can be effectively removed, which can enhance juice yield and improve the quality of the final product.

One advanced application of this technology is the use of a rotating disk module (RDM) for the clarification of chicory juice. Research has shown that employing a rotating disk module for micro- and ultrafiltration can lead to a higher permeate flux and better product quality compared to traditional dead-end filtration methods researchgate.net. The high shear rates produced by the high rotating speeds of the RDM reduce membrane fouling by promoting the back transport of foulants from the membrane surface into the feed solution researchgate.net. This efficiency allows for a volume reduction ratio of up to 10, yielding a permeate that is both well-clarified and rich in target compounds like chicoric acid researchgate.net. Further process optimization, such as the use of pulsed electric field (PEF) as a pretreatment, has also been shown to produce satisfactory results in chicory juice clarification researchgate.net. Chemical cleaning, for instance with a detergent solution like P3-ultrasil 10, has proven effective in recovering the water flux of fouled membranes, ensuring the longevity and efficiency of the filtration system researchgate.net.

Purity Assessment of Isolated D-Chicoric Acid

The purity of isolated D-Chicoric acid is predominantly assessed using High-Performance Liquid Chromatography (HPLC). This analytical technique is a cornerstone for both the identification and quantification of chicoric acid in various samples, from raw plant materials to purified extracts nih.govfrontiersin.orgresearchgate.netsemanticscholar.orgnih.gov.

A typical HPLC analysis involves a reversed-phase column (e.g., C18) and a mobile phase often consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol rainbowextract.com. Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of approximately 330 nm, which is the maximum absorption for chicoric acid nih.govrainbowextract.com. The method's robustness allows for the simultaneous analysis of chicoric acid and other related compounds researchgate.netsemanticscholar.orgnih.gov.

The table below summarizes the results from various purification and analysis methodologies, demonstrating the effectiveness of these techniques in achieving high-purity D-Chicoric acid.

| Initial Material | Purification Method | Final Purity (%) | Analytical Method |

| Echinacea purpurea Extract | Macroporous resin chromatography | 85% | HPLC |

| Echinacea purpurea | Organic solvent extraction, resin separation, crystallization | >96% | Not specified |

| Echinacea purpurea Extract | Macroporous adsorption resin (HPD100) | From 4% to 63% | HPLC |

| Chicory | C-18 silica gel column chromatography, recrystallization | >90% | TLC |

| Commercially available standard | Not applicable | ≥99% | HPLC |

Analytical and Characterization Techniques for D Chicoric Acid

Spectroscopic Identification and Structural Elucidation

Mass Spectrometry (MS, MS/MS)

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and quantification of chicoric acid. In electrospray ionization (ESI) in negative ion mode, chicoric acid typically exhibits a deprotonated molecular ion ([M-H]⁻) at m/z 473 unipi.itmdpi.com. Further fragmentation analysis via MS/MS provides characteristic fragment ions that aid in structural confirmation. Common fragmentation pathways involve the loss of a caffeoyl moiety, resulting in a fragment ion at m/z 311 , and the subsequent loss of another caffeoyl group or related fragments unipi.itmdpi.com. The fragment corresponding to caffeic acid itself is observed at m/z 179 unipi.itmdpi.com. These fragmentation patterns are essential for confirming the presence of chicoric acid in complex matrices and for distinguishing it from other related compounds. Selective-ion monitoring (SIM) at m/z 472.8 has also been employed for quantitative analysis nih.gov. While fragmentation patterns can be similar across different geometrical isomers of chicoric acid, optimized MS/MS conditions can contribute to their differentiation africaresearchconnects.comdaneshyari.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods, particularly UV-Visible (UV-Vis) and Infrared (IR) spectroscopy, are valuable for the qualitative analysis and identification of chicoric acid.

Infrared Spectroscopy: Infrared (IR) spectroscopy is primarily used for identity testing of chicoric acid sigmaaldrich.cn. The IR spectrum provides information about the functional groups present in the molecule. Bands observed around 1746 cm⁻¹ and 1716 cm⁻¹ are attributed to the vibrations of the carboxyl groups of the tartaric acid component within the chicoric acid structure nih.gov. Upon complexation with metal ions, these bands may disappear, indicating that the metal is bound through the carboxylate group, with new bands appearing for the carboxylate anion nih.gov.

Chiral Analysis of D-Chicoric Acid and its Isomers

Chicoric acid possesses two chiral carbon atoms within its tartaric acid moiety, leading to the existence of stereoisomers: levorotatory (L-chicoric acid), dextrorotatory (D-chicoric acid), and meso-chicoric acid frontiersin.org. The differentiation and separation of these isomers, particularly L- and D-chicoric acid, present analytical challenges.

Standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods often result in the co-elution of L- and D-chicoric acids, making their separation difficult africaresearchconnects.comfrontiersin.orgresearchgate.net. While 2D-paper chromatography has been employed to distinguish isomers frontiersin.orgresearchgate.net, modern chiral analysis relies heavily on HPLC utilizing specialized chiral stationary phases (CSPs). Various CSPs, including those based on polysaccharides like Chiralpak AD-H or other matrices such as C18, biphenyl, phenyl-hexyl, and pentafluorophenyl propyl (PFPP) columns, have been investigated for their ability to resolve geometrical and stereoisomers of chicoric acid africaresearchconnects.comdaneshyari.com. The choice of column chemistry and mobile phase composition significantly influences the separation efficiency of these isomers africaresearchconnects.comdaneshyari.com. Furthermore, plant extracts can contain different geometrical isomers (e.g., cis/trans) of chicoric acid, which may also require specific chromatographic conditions for resolution daneshyari.comresearchgate.net. While MS fragmentation patterns can be similar, they can provide supplementary information for isomer identification when coupled with optimized chromatographic separations africaresearchconnects.comdaneshyari.com.

Method Validation Parameters for D-Chicoric Acid Analysis

The reliable quantification of chicoric acid in various matrices necessitates the development and validation of analytical methods. High-performance liquid chromatography (HPLC), often coupled with UV-Vis or mass spectrometry detectors, is commonly used and validated for this purpose.

A validated rapid reversed-phase liquid chromatography (LC) method utilizing UV absorption and mass spectrometry (MS) detection has been developed for quantifying chicoric acid nih.gov. This method demonstrates high throughput, with a turnaround time of approximately 3 minutes per analysis, significantly faster than traditional LC methods that can take 15 to 60 minutes nih.govresearchgate.net.

Key method validation parameters reported for a fast LC-UV/MS method include:

Limit of Detection (LOD):

UV detection: 0.75 ng

MS-SIM detection: 0.15 ng

Limit of Quantification (LOQ):

UV detection: 2.5 ng

MS-SIM detection: 0.5 ng

Other validated methods have employed internal standards, such as naringenin, to enhance the accuracy of quantification for chicoric acid and other compounds in complex plant extracts acs.orgacs.org. Method validation ensures the accuracy, precision, linearity, and robustness of the analytical procedures, making them suitable for routine analysis and quality control of chicoric acid content.

Biological Activities and Mechanistic Studies of D Chicoric Acid Pre Clinical Focus

Antioxidant Mechanisms

D-Chicoric acid exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and modulation of the body's endogenous antioxidant defense systems.

Direct Radical Scavenging Activities (in vitro, e.g., DPPH, •OH)

In vitro studies have consistently demonstrated the capacity of D-chicoric acid to directly neutralize harmful free radicals. rsc.org Its ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the hydroxyl radical (•OH) has been well-documented. rsc.orgnih.gov The radical scavenging activity is a key indicator of a compound's antioxidant potential. For instance, one study showed that chicoric acid exhibited a marked scavenging capacity for the DPPH radical. nih.govspandidos-publications.com Another study quantified this activity, noting that while the clearance effect of chicoric acid on DPPH was dose-dependent, it was comparatively weaker than the standard antioxidant, vincristine, at the same concentrations. nih.gov However, at a concentration of 380 mg/ml, chicoric acid achieved a significant DPPH clearance of 47.8%. nih.gov Dicaffeoyl derivatives like chicoric acid have shown higher free radical scavenging potential compared to their monocaffeoyl counterparts. researchgate.net

The table below summarizes the in vitro radical scavenging activities of D-chicoric acid from a representative study.

| Radical | Scavenging Activity | Reference |

| DPPH | Dose-dependent scavenging observed. | nih.gov |

| •OH | Effective scavenging demonstrated. | nih.gov |

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 pathway, CAT, GSH) in Cellular and Animal Models

Beyond direct radical scavenging, D-chicoric acid enhances the body's own antioxidant defenses. A crucial mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. rsc.orgacs.orgnih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. rsc.org

In cellular models, such as SH-SY5Y neuroblastoma cells and BV-2 microglial cells, D-chicoric acid has been shown to promote the translocation of Nrf2 from the cytoplasm to the nucleus. rsc.orgacs.org This nuclear translocation leads to the upregulation of downstream antioxidant enzymes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1). rsc.orgacs.orgnih.gov Studies have demonstrated that D-chicoric acid can upregulate the expression of these enzymes at both the mRNA and protein levels. rsc.org

Animal studies have corroborated these cellular findings. In mice subjected to oxidative stress, administration of D-chicoric acid resulted in the activation of the Nrf2 pathway in the brain, leading to increased expression of HO-1 and NQO1. rsc.org Furthermore, D-chicoric acid treatment has been shown to significantly elevate the activity of other critical antioxidant enzymes like catalase (CAT) and increase the levels of reduced glutathione (B108866) (GSH) in the serum of these animals. rsc.orgrsc.org The compound has also been observed to enhance the activities of glutathione peroxidase (GPx) and superoxide (B77818) dismutase (SOD). plos.orgmdpi.com

The table below presents findings on the modulation of endogenous antioxidant systems by D-chicoric acid.

| Model System | Pathway/Enzyme | Observed Effect | Reference |

| SH-SY5Y cells | Nrf2/HO-1 | Promoted nuclear translocation of Nrf2, increased HO-1 and NQO1 expression. | rsc.org |

| BV-2 microglia | Nrf2/HO-1 | Upregulated Nrf2 signaling and downstream antioxidant enzymes. | acs.org |

| Mouse Brain | Nrf2/HO-1 | Activated Nrf2 pathway, increased HO-1 and NQO1 expression. | rsc.org |

| Mouse Serum | CAT, GSH | Significantly elevated CAT activity and GSH levels. | rsc.orgrsc.org |

| L6 Myotubes | GPx, SOD | Increased GPx and SOD activities. | plos.org |

Protection Against Oxidative Damage in Biological Systems (e.g., lipid peroxidation)

The antioxidant activities of D-chicoric acid translate into tangible protection against oxidative damage in biological systems. A key indicator of oxidative damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular injury.

In animal models of oxidative stress, treatment with D-chicoric acid has been shown to markedly reduce the levels of malondialdehyde (MDA), a major product and biomarker of lipid peroxidation. rsc.org This reduction in MDA levels was observed in the serum and hippocampus of mice. rsc.org Similarly, in a mouse model of non-alcoholic steatohepatitis, oral administration of chicoric acid reduced hepatic lipid peroxidation. caymanchem.com In vitro studies using human umbilical vein endothelial cells (HUVECs) also demonstrated that chicoric acid mitigated the inactivation of catalase and SOD caused by oxidized low-density lipoprotein (oxLDL) and reduced the formation of reactive oxygen species (ROS). nih.gov

The table below summarizes the protective effects of D-chicoric acid against oxidative damage.

| Biological System | Marker of Damage | Protective Effect | Reference |

| Mouse Serum | Malondialdehyde (MDA) | Markedly reduced levels. | rsc.org |

| Mouse Hippocampus | Malondialdehyde (MDA) | Markedly reduced levels. | rsc.org |

| Mouse Liver | Lipid Peroxidation | Reduced hepatic lipid peroxidation. | caymanchem.com |

| Human Endothelial Cells | ROS Formation | Mitigated oxLDL-induced ROS formation. | nih.gov |

Anti-inflammatory Mechanisms

D-Chicoric acid also possesses significant anti-inflammatory properties, which are intricately linked to its antioxidant effects. It exerts these effects by inhibiting the production of pro-inflammatory molecules and modulating key intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) in Cellular and Animal Models

Preclinical studies have consistently shown that D-chicoric acid can suppress the production and release of key pro-inflammatory mediators. In various cellular and animal models of inflammation, D-chicoric acid has been found to significantly reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). rsc.orgspandidos-publications.comrsc.org

For instance, in mice with D-galactose-induced cognitive impairment, treatment with chicoric acid markedly reduced the serum levels of TNF-α and IL-1β. rsc.orgrsc.org Similarly, in lipopolysaccharide (LPS)-induced inflammation models, both in mouse brain and in BV2 microglial cells, D-chicoric acid lowered the levels of inflammatory mediators including TNF-α and IL-1β. nih.gov Further studies in human C28/I2 chondrocytes demonstrated that chicoric acid suppressed the overproduction of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-1β, and interleukin-6 (IL-6) induced by TNF-α. researchgate.netnih.gov In RAW264.7 macrophage cells, chicoric acid inhibited the LPS-induced production of IL-1β and TNF-α in a dose-dependent manner. spandidos-publications.com

The table below details the inhibitory effects of D-chicoric acid on pro-inflammatory mediators.

| Model System | Pro-inflammatory Mediator | Observed Effect | Reference |

| Mouse Serum | TNF-α, IL-1β | Markedly reduced levels. | rsc.orgrsc.org |

| Mouse Brain & BV2 Microglia | TNF-α, IL-1β, iNOS, COX-2 | Reduced levels of inflammatory mediators. | nih.gov |

| Human Chondrocytes | NO, PGE2, TNF-α, IL-1β, IL-6 | Suppressed overproduction. | researchgate.netnih.gov |

| RAW264.7 Macrophages | IL-1β, TNF-α | Dose-dependent inhibition of production. | spandidos-publications.com |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

The anti-inflammatory effects of D-chicoric acid are underpinned by its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

NF-κB Pathway: NF-κB is a master regulator of inflammation. D-chicoric acid has been shown to inhibit the activation of the NF-κB pathway in numerous studies. acs.orgnih.govoncotarget.commdpi.com It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the translocation of the NF-κB p65 subunit to the nucleus. oncotarget.comnih.gov This inhibition of NF-κB activation leads to the downregulation of its target pro-inflammatory genes. nih.govoncotarget.com For example, chicoric acid was found to attenuate the activation of NF-κB in oxLDL-treated endothelial cells and in LPS-stimulated microglial cells. acs.orgoncotarget.com

MAPK Pathway: The MAPK signaling pathways (including p38, JNK, and ERK) are also crucial in mediating inflammatory responses. D-chicoric acid has been demonstrated to modulate MAPK signaling. acs.orgnih.govoncotarget.commdpi.com In endothelial cells, chicoric acid mitigated the phosphorylation of p38 MAPK promoted by oxLDL. oncotarget.com In microglial cells, it inhibited the LPS-induced activation of the MAPK pathway. acs.orgnih.gov

PI3K/Akt Pathway: The PI3K/Akt pathway is involved in a variety of cellular processes, including inflammation and cell survival. D-chicoric acid's influence on this pathway has been noted in several contexts. nih.govmedchemexpress.comacs.org In some cell types, chicoric acid has been shown to decrease the phosphorylation of Akt, a key component of this pathway. medchemexpress.comacs.org In the context of inflammation, synergistic effects have been observed where luteolin (B72000) and chicoric acid together inactivated the PI3K-Akt pathway in LPS-stimulated cells. nih.gov

The table below summarizes the modulation of intracellular signaling pathways by D-chicoric acid.

| Signaling Pathway | Model System | Observed Effect | Reference |

| NF-κB | Endothelial Cells, Microglia | Inhibited activation and nuclear translocation. | acs.orgnih.govoncotarget.com |

| MAPK | Endothelial Cells, Microglia | Inhibited phosphorylation/activation. | acs.orgnih.govoncotarget.com |

| PI3K/Akt | 3T3-L1 Preadipocytes, RAW 264.7 Cells | Decreased Akt phosphorylation; synergistic inhibition. | nih.govacs.org |

Impact on Inflammatory Enzyme Activities (e.g., COX-2)

D-Chicoric acid has demonstrated notable effects on key inflammatory enzymes, particularly cyclooxygenase-2 (COX-2). In pre-clinical models, it has been shown to modulate the expression and activity of this enzyme, which is pivotal in the inflammatory cascade.

In a study involving rats with cerebral ischemia-reperfusion injury, treatment with chicoric acid was found to reduce the expression of COX-2. scispace.com This inhibition of COX-2 is a critical mechanism in mitigating inflammatory responses. The anti-inflammatory properties of chicoric acid are further supported by findings that it can suppress the production of pro-inflammatory cytokines. acs.org For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, chicoric acid significantly inhibited the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in a dose-dependent manner. spandidos-publications.com

The anti-inflammatory actions of chicoric acid are linked to its ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov By inhibiting the activation of NF-κB, chicoric acid can downregulate the expression of various inflammatory mediators, including COX-2 and pro-inflammatory cytokines. nih.govnih.gov

Immunomodulatory Effects

D-Chicoric acid has been shown to possess significant immunomodulatory properties, influencing both innate and adaptive immune responses in pre-clinical settings.

Stimulation of Phagocytosis (in vitro and in vivo)

A consistent finding across multiple studies is the ability of D-chicoric acid to stimulate phagocytosis, a crucial process in the innate immune response for clearing pathogens and cellular debris. This effect has been observed in both laboratory (in vitro) and living organism (in vivo) models. wikipedia.orgoncotarget.comjst.go.jpresearchgate.netresearchgate.netnih.gov

In vitro studies using murine macrophage cell lines, such as RAW 264.7, have demonstrated that chicoric acid can enhance phagocytic activity. tandfonline.comnih.gov For example, a standardized extract of Echinacea purpurea with a high chicoric acid content significantly increased phagocytosis in RAW 264.7 cells. tandfonline.comnih.gov This suggests a direct effect on macrophage function.

In vivo evidence further supports these findings. Studies in animal models have shown that administration of chicoric acid can lead to an increased phagocytic index. tandfonline.comnih.gov For instance, in a mouse model of immunosuppression induced by cyclophosphamide, an extract containing chicoric acid significantly improved macrophage phagocytosis. tandfonline.comnih.gov

Modulation of Immune Cell Functions (e.g., lymphocyte proliferation, macrophage activation)

D-Chicoric acid has been shown to modulate the function of various immune cells, including lymphocytes and macrophages. cambridge.org In studies with chronically stressed mice, chicoric acid significantly enhanced lymphocyte proliferation. nih.gov It has also been observed to increase the populations of CD3+, CD4+, and CD8+ T cells, indicating a broad-spectrum enhancement of T-cell mediated immunity. nih.govnih.gov

Beyond proliferation, chicoric acid also influences macrophage activation. In RAW 264.7 macrophage cells, it has been shown to increase the production of nitric oxide (NO), a key signaling molecule in macrophage activation and host defense. tandfonline.com Furthermore, chicoric acid can stimulate the release of cytokines such as TNF-α, IL-6, and IL-1β from macrophages, further highlighting its role in activating these crucial immune cells. spandidos-publications.comtandfonline.com In one study, chicoric acid was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of IL-1β and TNF-α in RAW264.7 cells in a dose-dependent manner. spandidos-publications.com

Effects on Specific Immune Responses (e.g., CD28/CTLA-4 and Th1 pathway modulation)

Research has delved into the specific molecular pathways through which D-chicoric acid exerts its immunomodulatory effects. A key area of investigation has been its impact on the CD28/CTLA-4 co-stimulatory pathway and the Th1 immune response.

In a study on chronically stressed mice, chicoric acid was found to upregulate the expression of the co-stimulatory molecule CD28 and its ligand CD80, while downregulating the inhibitory molecule CTLA-4. nih.govnih.gov This modulation favors a more robust T-cell activation. The study also demonstrated that chicoric acid stimulated the production of Th1 cytokines, including interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and IL-12, while suppressing the Th2 cytokine IL-10. nih.gov This shift towards a Th1-dominant response is crucial for effective cell-mediated immunity. These findings suggest that chicoric acid can reverse the immunosuppressive effects of chronic stress by augmenting the Th1 cytokine profile and modulating the CD28/CTLA-4 pathway. nih.govlongdom.org

Metabolic Regulation (Pre-clinical Investigations)

Pre-clinical studies have begun to explore the role of D-chicoric acid in metabolic regulation, with a particular focus on glucose homeostasis.

Effects on Glucose Homeostasis in Cellular and Animal Models

D-Chicoric acid has demonstrated potential in modulating glucose metabolism in both cellular and animal models. frontiersin.org It has been identified as a compound that may enhance insulin (B600854) release and glucose uptake, suggesting it could act as both an insulin-secreting and insulin-sensitizing agent. chemfaces.com

In cellular models, such as L6 myotubes, chicoric acid has been shown to stimulate the AMP-activated protein kinase (AMPK) pathway. scispace.comthegoodscentscompany.com AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake and utilization. Furthermore, studies have suggested that chicoric acid may play a role in the protection and regeneration of pancreatic β-cells, the cells responsible for insulin production. phytopharmajournal.com This is potentially mediated through the modulation of apoptosis-related genes. phytopharmajournal.com

Animal studies have provided further evidence for the effects of chicoric acid on glucose homeostasis. While specific data from these studies is still emerging, the collective pre-clinical evidence points towards a beneficial role for D-chicoric acid in the regulation of glucose metabolism. frontiersin.org

Modulation of Glucose Uptake (e.g., in L6 muscular cells)

Studies utilizing L6 muscular cells, a common model for skeletal muscle, have demonstrated that D-chicoric acid can enhance glucose uptake. nih.gov Research indicates that both chicoric acid and its related compound, chlorogenic acid, increase glucose uptake in these cells, an effect that is notably observed in the presence of insulin. nih.gov This suggests that D-chicoric acid may act as an insulin sensitizer, improving the efficiency of insulin-mediated glucose transport into muscle cells. Further investigations have shown that chicoric acid treatment can enhance the translocation of Glucose Transporter 4 (GLUT4) to the cell surface in a dose-dependent manner. tandfonline.com GLUT4 is the primary insulin-regulated glucose transporter in muscle and adipose tissue, and its movement to the cell membrane is a critical step in glucose uptake. In palmitate-induced insulin-resistant C2C12 myotubes, another muscle cell line, chicoric acid was found to effectively improve impaired glucose uptake. tandfonline.com

Impact on Insulin Signaling and Insulin Resistance (e.g., PTP1B inhibition)

D-Chicoric acid has been shown to positively impact insulin signaling pathways and combat insulin resistance. One of the key mechanisms identified is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govcambridge.org PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is considered a therapeutic target for type 2 diabetes and obesity. cambridge.orgnih.gov Studies have shown that extracts of chicory leaves, rich in caffeoyl derivatives like chicoric acid, can inhibit PTP1B activity in a dose-dependent manner. cambridge.org

In models of insulin resistance, such as glucosamine-induced HepG2 cells, chicoric acid has been observed to reverse insulin resistance and stimulate glucose uptake by promoting the translocation of glucose transporter 2 (GLUT2). nih.gov Furthermore, in fatty acid-induced insulin-resistant C2C12 myoblasts, chicoric acid treatment led to increased expression of key proteins in the insulin signaling cascade, including PI3K, p-AKT, and p-p70S6K. phytopharmajournal.com This activation of the PI3K/Akt pathway is crucial for mediating insulin's metabolic effects. tandfonline.com By enhancing these signaling pathways, D-chicoric acid helps to counteract the molecular defects associated with insulin resistance. tandfonline.comtandfonline.com

Regulation of Glycogen (B147801) Synthesis

D-Chicoric acid has demonstrated the ability to regulate glycogen synthesis, a crucial process for storing glucose in the liver and muscles. In diabetic mice, supplementation with chicoric acid was found to regulate glycogen synthesis. nih.gov Further in vitro studies using glucosamine-induced HepG2 cells showed that chicoric acid, similar to the AMPK activator AICAR, accelerated the phosphorylation of glycogen synthase kinase-3β (GSK-3β) and subsequently stimulated glycogen synthesis. rsc.org The activation of GSK-3β is a key step in the regulation of glycogen metabolism. rsc.org Additionally, chicoric acid treatment has been shown to increase skeletal muscle glycogen content, which is consistent with its modulatory effects on PTP1B, PI3K, and GSK-3β. cambridge.org

Effects on Pancreatic β-cell Function and Regeneration in Animal Models

Pre-clinical studies suggest that D-chicoric acid may have a protective and regenerative effect on pancreatic β-cells, the cells responsible for producing insulin. phytopharmajournal.comphytopharmajournal.com In mouse models of diabetes, chicoric acid has been shown to inhibit pancreas apoptosis and adjust islet function, leading to increased insulin generation and secretion. nih.gov It is believed to play a role in β-cell protection by modulating apoptosis-related genes. phytopharmajournal.com The potential for chicoric acid to stimulate the regeneration of residual β-cells is a significant area of research, as many individuals with diabetes retain some functional β-cells. phytopharmajournal.comphytopharmajournal.com Studies have documented that chicoric acid can stimulate insulin secretion from the INS-1E insulin-secreting cell line and from rat islets of Langerhans. nih.gov

Modulation of Lipid Metabolism (in vitro and in vivo animal models)

D-Chicoric acid has demonstrated significant effects on lipid metabolism in both cell-based and animal studies. nih.govfrontiersin.org In a mouse model of nonalcoholic steatohepatitis (NASH) induced by a methionine- and choline-deficient diet, oral administration of chicoric acid reduced the expression of genes related to lipogenesis. nih.gov This suggests a role for chicoric acid in mitigating the abnormal fat synthesis associated with this liver condition.

Further in vitro experiments using HepG2 and AML-12 liver cells cultured in a medium that mimics the deficient diet showed that chicoric acid treatment led to an increase in AMP-activated protein kinase (AMPK) activation. nih.gov AMPK is a key cellular energy sensor that, when activated, can switch off fatty acid synthesis and promote fatty acid oxidation.

In a separate study involving mice fed a high-fat diet, a formula containing chicoric acid as a main phenolic constituent led to a significant decrease in body weight gain, adipose tissue weight, and the amount of fat accumulated in the liver after 10 weeks of treatment. mdpi.com An in silico molecular docking study suggested that chicoric acid binds strongly to several proteins involved in regulating lipid and cholesterol metabolism, including HMG-CoA reductase, PPARα/γ, and ATP-citrate lyase. mdpi.com These findings highlight the potential of D-chicoric acid to modulate multiple targets within the lipid metabolism pathway.

Anti-obesity Mechanisms (e.g., apoptosis in preadipocytes via ROS-mediated pathways)

The anti-obesity potential of D-chicoric acid has been explored through its effects on preadipocytes, the precursor cells to fat cells. researchgate.netacs.orgchemfaces.com Research has shown that chicoric acid can inhibit the viability of 3T3-L1 preadipocytes and induce apoptosis, or programmed cell death. researchgate.netacs.orgchemfaces.com This apoptotic process is characterized by key cellular changes, including chromatin condensation, cleavage of poly ADP-ribose-polymerase (PARP), and a dysregulation of the Bax/Bcl-2 ratio, which are indicative of mitochondria-dependent apoptosis. researchgate.netacs.orgchemfaces.com

A central mechanism underlying these effects is the generation of reactive oxygen species (ROS). researchgate.netacs.orgchemfaces.com Chicoric acid was found to induce ROS production in preadipocytes. researchgate.netacs.org The subsequent cell death and changes in signaling pathways were significantly blocked when the cells were pre-treated with an antioxidant, N-acetylcysteine (NAC), confirming the critical role of ROS in this process. researchgate.netacs.orgchemfaces.com

Furthermore, the apoptotic effects of chicoric acid in preadipocytes involve the modulation of key signaling pathways, including the PI3K/Akt and MAPK (p38 MAPK, JNK, and ERK1/2) pathways. researchgate.netacs.orgchemfaces.com The interplay between these pathways was demonstrated through the use of specific protein kinase inhibitors. researchgate.netacs.orgchemfaces.com

Neuroprotective Mechanisms

D-Chicoric acid has demonstrated promising neuroprotective effects in various preclinical models of neurodegenerative diseases. nih.govrsc.orgnih.gov Studies suggest that its mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, and direct neuronal protective properties. nih.gov

In a mouse model of Parkinson's disease, chicoric acid pretreatment was shown to prevent dopaminergic neuronal damage and motor deficits. nih.gov It also increased the levels of brain-derived neurotrophic factor (BDNF), dopamine, and 5-hydroxyindoleacetic acid in the striatum. nih.gov Furthermore, chicoric acid modulated the immune response in the spleen and colon, suggesting an influence on the brain-spleen and brain-gut axes. nih.gov

In models relevant to Alzheimer's disease, chicoric acid has been shown to alleviate cognitive impairment induced by oxidative stress. rsc.org It was found to reduce the number of degenerated neurons in the hippocampus of mice and inhibit the accumulation of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's. rsc.orgnih.gov Chicoric acid treatment also increased the expression of synaptic-function-related markers. nih.gov Mechanistically, it has been suggested that chicoric acid may exert its effects in Alzheimer's models in part by increasing the levels of the neural cell adhesion molecule L1, which is known to bind to Aβ. nih.gov The neuroprotective effects of chicoric acid are also attributed to its ability to improve mitochondrial function and regulate energy metabolism in neurons. nih.gov

Amelioration of Cognitive Impairment in Animal Models of Oxidative Stress

D-Chicoric acid has demonstrated significant potential in mitigating cognitive deficits in animal models where oxidative stress is a key pathological feature. In a study utilizing mice with D-galactose-induced aging, which mimics oxidative stress-related cognitive decline, supplementation with chicoric acid led to notable improvements in learning and memory. rsc.orgscispace.com This was evidenced by their performance in behavioral tests such as the Y-maze and Morris water maze. scispace.com Histological examination of the hippocampus, a brain region crucial for memory formation, revealed that chicoric acid attenuated neuronal damage caused by D-galactose. rsc.orgscispace.com Specifically, it reduced the shrinkage of neuronal bodies and the loss of regular nuclear outlines in the DG, CA1, and CA3 regions of the hippocampus. rsc.org

The mechanisms underlying these cognitive enhancements are linked to chicoric acid's potent antioxidant properties. Treatment with chicoric acid was found to increase the activity of antioxidant enzymes like catalase (CAT) and the levels of glutathione (GSH) in the serum of these animals. rsc.orgscispace.com Concurrently, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. rsc.orgrsc.org Furthermore, chicoric acid treatment activated the Nrf2 antioxidative defense system, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). rsc.orgrsc.org By bolstering the endogenous antioxidant defense system, chicoric acid helps to balance cellular redox status and counter the oxidative stress that contributes to cognitive impairment. scispace.comrsc.org

Table 1: Effects of D-Chicoric Acid on Cognitive Impairment and Oxidative Stress Markers in D-galactose-induced Mice

| Parameter | Effect of D-Chicoric Acid Treatment | Reference |

|---|---|---|

| Learning & Memory | Improved performance in Y-maze and Morris water maze | scispace.com |

| Neuronal Damage | Reduced in hippocampal DG, CA1, and CA3 regions | rsc.org |

| Catalase (CAT) Activity | Significantly elevated in serum | rsc.orgscispace.com |

| Glutathione (GSH) Level | Significantly elevated in serum | rsc.orgscispace.com |

| Malondialdehyde (MDA) Level | Markedly reduced | rsc.orgrsc.org |

| Nrf2 Pathway | Activated, with upregulation of HO-1 and NQO-1 | rsc.orgrsc.org |

Protection Against Neuronal Damage

D-Chicoric acid exerts direct protective effects on neurons, shielding them from various forms of damage. In studies with D-galactose-treated mice, chicoric acid supplementation significantly reduced the number of degenerated neurons in the hippocampus. rsc.org This neuroprotective effect is partly attributed to its ability to counteract oxidative stress, as evidenced by the decreased expression of amyloid-beta (Aβ) proteins in the hippocampus of treated mice. rsc.org By minimizing oxidative damage, chicoric acid helps to ameliorate conditions that are linked to aging and Alzheimer's disease. rsc.org

Furthermore, chicoric acid has been shown to protect against neuronal damage in models of cerebral ischemia-reperfusion injury. nih.gov In these models, treatment with chicoric acid reduced neurological deficits and the volume of brain infarction. nih.gov The protective mechanism in this context also involves the suppression of reactive oxygen species (ROS) production. nih.gov In vitro studies using SH-SY5Y cells, a human neuroblastoma cell line, have further corroborated these findings, showing that chicoric acid can protect against H₂O₂-induced apoptosis. rsc.orgscispace.com This protection is associated with the promotion of the Keap1/Nrf2 signaling pathway and its downstream antioxidant enzymes. rsc.orgscispace.com The ability of chicoric acid to cross the blood-brain barrier allows it to exert these neuroprotective effects directly within the central nervous system. rsc.orgscispace.com

Modulation of Neuroinflammation

D-Chicoric acid has been shown to effectively modulate neuroinflammatory processes, which are often intertwined with oxidative stress and neuronal damage. In animal models of lipopolysaccharide (LPS)-induced neuroinflammation, chicoric acid treatment significantly reduced the production of pro-inflammatory mediators. rsc.orgmedicalnewstoday.com Specifically, it lowered the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the brain. rsc.orgrsc.org This anti-inflammatory action is crucial, as these cytokines can lead to neuronal damage and contribute to the pathology of neurodegenerative diseases. mdpi.com

The underlying mechanisms for its anti-neuroinflammatory effects involve the inhibition of key signaling pathways. Chicoric acid has been found to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. mdpi.commdpi.com It achieves this by inhibiting the phosphorylation and translocation of NF-κB p65. mdpi.com Additionally, chicoric acid can inactivate the MAPK/PI3K/Akt signaling pathways in microglial cells, which are the primary immune cells of the brain. mdpi.com By suppressing the activation of microglia and the subsequent release of inflammatory molecules, chicoric acid helps to create a less inflammatory environment in the central nervous system, thereby protecting against inflammation-induced neuronal damage and cognitive deficits. rsc.orgscispace.com Studies have also indicated that chicoric acid can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB and plays a role in neuroinflammation. mdpi.comresearchgate.net

Table 2: Effects of D-Chicoric Acid on Neuroinflammation Markers and Pathways

| Marker/Pathway | Effect of D-Chicoric Acid Treatment | Reference |

|---|---|---|

| TNF-α | Markedly reduced in the brain | rsc.orgrsc.org |

| IL-1β | Markedly reduced in the brain | rsc.orgrsc.org |

| NF-κB Pathway | Inhibited/Suppressed | mdpi.commdpi.com |

| MAPK/PI3K/Akt Pathway | Inactivated in microglial cells | mdpi.com |

| TLR4 Signaling | Inhibited | mdpi.comresearchgate.net |

| Microglial Activation | Suppressed | rsc.orgscispace.com |

Anticancer Mechanisms (Pre-clinical Studies)

Induction of Apoptosis in Cancer Cell Lines

D-Chicoric acid has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. In studies on colon cancer cells (HCT116), chicoric acid treatment led to a dose-dependent suppression of cell growth by triggering apoptosis. researchgate.net The induction of apoptosis was confirmed through observations of chromatin condensation and the cleavage of poly ADP-ribose-polymerase (PARP). chemfaces.comacs.org

The apoptotic process initiated by chicoric acid appears to involve the intrinsic, or mitochondrial, pathway. This is characterized by a loss of mitochondrial membrane potential, the dysregulation of the Bax/Bcl-2 protein ratio (favoring the pro-apoptotic Bax), and the subsequent release of cytochrome c from the mitochondria. acs.org The release of cytochrome c then leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. acs.org In some cancer cell lines, chicoric acid has also been linked to the induction of apoptosis through both intrinsic and extrinsic pathways. researchgate.net

Inhibition of Cell Proliferation and Migration (in vitro)

In addition to inducing apoptosis, D-chicoric acid has been shown to inhibit the proliferation and migration of cancer cells in vitro. Studies on vascular smooth muscle cells (VSMCs), which share some characteristics with cancer cells in terms of proliferation and migration, have shown that chicoric acid can suppress these processes when induced by platelet-derived growth factor type BB (PDGF-BB). nih.govacs.org

The anti-proliferative effects of chicoric acid are also evident in colon cancer cells, where it has been observed to cause cell cycle arrest, primarily at the G0/G1 phase. researchgate.net This prevents the cells from entering the DNA synthesis phase, thereby halting their proliferation. The inhibition of migration is a crucial aspect of its anticancer potential, as this could translate to a reduction in metastasis in vivo. The mechanisms behind the inhibition of proliferation and migration are often linked to the modulation of various signaling pathways that control cell growth and movement. nih.gov

Table 3: In Vitro Anticancer Activities of D-Chicoric Acid

| Activity | Cancer Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|